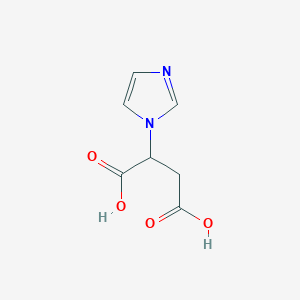

1H-Imidazol-1-yl-butanedioic acid

Übersicht

Beschreibung

1H-Imidazol-1-yl-butanedioic acid is a compound that features an imidazole ring attached to a butanedioic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-1-yl-butanedioic acid typically involves the formation of the imidazole ring followed by its attachment to the butanedioic acid. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient synthesis of the desired compound .

Biologische Aktivität

1H-Imidazol-1-yl-butanedioic acid, also known as (2-methyl-1H-imidazol-1-yl)butanedioic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has a molecular formula of C7H10N2O4 and a molecular weight of 198.18 g/mol. It is synthesized through the reaction of succinic anhydride with 2-methylimidazole in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions. The unique structure combines a succinic acid backbone with an imidazole ring, which imparts distinct chemical properties that are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting certain enzymes.

- Receptor Modulation : The compound may interact with specific biological receptors, influencing their activity and leading to various physiological effects .

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study evaluating various imidazole derivatives found that they displayed potent activity against a range of bacterial strains. For instance:

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| B. subtilis | 22 |

| C. albicans | 19 |

These results suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

Imidazole derivatives have also been studied for their anticancer potential. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For example, one study showed that a related imidazole compound exhibited significant cytotoxicity against several cancer cell lines, demonstrating the potential for this compound to be explored as an anticancer drug .

Case Study: Antitrypanosomal Activity

A recent study highlighted the effectiveness of imidazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated sub-nanomolar potency with remarkable selectivity over mammalian cells, indicating its potential as a therapeutic agent against this parasite . The findings are summarized in the following table:

| Treatment Dose (mg/kg) | Efficacy (%) |

|---|---|

| 5 | 100 |

| 10 | 100 |

| 20 | 100 |

This study underscores the importance of further investigations into the pharmacological profiles of imidazole derivatives.

Eigenschaften

IUPAC Name |

2-imidazol-1-ylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-5(7(12)13)9-2-1-8-4-9/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYGEMCCIXMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389370 | |

| Record name | 1H-Imidazol-1-yl-butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88660-82-6 | |

| Record name | 1H-Imidazol-1-yl-butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.